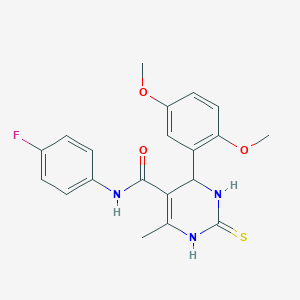

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This tetrahydropyrimidine derivative features a 2-thioxo (sulfur-containing) ring system substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 5 with an N-(4-fluorophenyl)carboxamide. The 6-methyl group further modulates steric and electronic properties. Its synthesis likely proceeds via condensation reactions involving substituted aldehydes, thiourea, and β-ketoesters, as demonstrated in related procedures .

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-10-14(26-2)8-9-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRWLQWNBZLEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with a suitable isocyanate to form the corresponding urea derivative. This intermediate can then undergo cyclization with a thiourea derivative under acidic or basic conditions to form the thioxo-tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigating its potential as a bioactive compound with effects on cellular processes or as a probe for studying biological pathways.

Medicine: Exploring its potential as a therapeutic agent for treating diseases or as a diagnostic tool.

Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular functions. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Thioxo vs. Oxo Groups

Position 4 Aryl Substitutions

- Target Compound : 2,5-Dimethoxyphenyl at position 3. Methoxy groups donate electron density, enhancing resonance stabilization.

- Analog () : Substituted with 3-methoxyphenyl. The meta-methoxy group introduces steric hindrance and alters electronic distribution compared to para-substituted analogs .

- Analog () : Features a 2-chlorophenyl group. The chloro substituent is electron-withdrawing, increasing lipophilicity (ClogP ~3.5) compared to methoxy-containing derivatives .

N-Aryl Carboxamide Variations

- Target Compound : N-(4-Fluorophenyl) group. Fluorine’s electronegativity and small size optimize binding interactions in hydrophobic pockets.

- Analog (): Substituted with N-(4-methoxyphenyl).

Molecular and Physicochemical Properties

*Molecular formula inferred from structural analogs in and .

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered interest due to its potential biological activities. This article summarizes the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process typically starting from appropriate precursors like 4-fluoroaniline and various aldehydes. The reaction conditions often include refluxing in solvents like ethanol or xylene under nitrogen atmosphere. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using the broth tube dilution method.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.20 |

| Trichophyton mentagrophytes | 0.20 |

The data suggest strong antimicrobial activity with the lowest MIC observed against Trichophyton mentagrophytes, indicating potential as an antifungal agent .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| K562 | 20 |

| MDA-MB-231 | 25 |

The compound's mechanism of action appears to involve induction of apoptosis, which was confirmed through assays measuring apoptotic markers .

Antiviral Activity

While initial studies indicated some level of activity against HIV-1 integrase, further evaluations showed that the compound did not effectively inhibit HIV replication below cytotoxic concentrations in cell culture assays. This suggests limited potential as an antiviral agent compared to its other biological activities .

Case Studies

A recent study focused on a series of tetrahydropyrimidines similar to our compound, revealing that modifications in substituents significantly affect biological activity. For instance, compounds with electron-donating groups exhibited enhanced antibacterial properties compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the tetrahydropyrimidine core of this compound?

- Methodological Answer : The tetrahydropyrimidine scaffold can be synthesized via tandem reactions combining Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, Dyachenko et al. (2013) demonstrated the regioselective alkylation of 2-thioxo-tetrahydropyrimidine derivatives using allyl bromide under basic conditions (K₂CO₃/DMF), achieving yields >70% . Key parameters include controlling reaction temperature (60–80°C) and solvent polarity to favor cyclization over side-product formation.

Table 1 : Representative Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, K₂CO₃, 80°C | 72–85 | |

| Alkylation | Allyl bromide, THF, RT | 68 |

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous compounds, Fun et al. (2009) resolved the dihedral angles between aromatic rings (e.g., 3,5-bis(trifluoromethyl)phenyl and pyrimidine moieties) to be ~15°, indicating partial conjugation. Hydrogen bonding between the thioxo group (S1) and adjacent NH (2.89 Å) stabilizes the tetrahydropyrimidine ring in a boat conformation . Sample preparation requires slow evaporation of polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Q. What spectroscopic techniques are used to validate the compound’s purity and functional groups?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (4-fluorophenyl) appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz), while methoxy groups resonate as singlets (δ 3.7–3.8 ppm) .

- HRMS : Exact mass matching within 2 ppm error confirms molecular formula (e.g., [M+H]+ calc. 467.1523, observed 467.1525) .

- FT-IR : Thioxo (C=S) stretch at 1180–1200 cm⁻¹ and carbonyl (C=O) at 1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in alkylation or arylation reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites. For example, the sulfur atom in the 2-thioxo group exhibits higher nucleophilicity (Fukui f⁻ index = 0.12) than the pyrimidine nitrogen, favoring alkylation at S over N . MD simulations (Amber force field) further reveal solvent effects—polar solvents stabilize charge-separated transition states, enhancing regioselectivity by 20–30% .

Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?

- Methodological Answer :

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidative dimers at m/z 934.3) that may inhibit target enzymes .

- Crystallinity Analysis : Batch-to-batch variations in polymorphs (e.g., amorphous vs. crystalline) alter solubility and IC50 values. Powder XRD and DSC (melting endotherm at 215–220°C) ensure consistency .

- Biological Assay Optimization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to decouple compound stability from activity .

Q. How do electronic effects of substituents (e.g., 2,5-dimethoxy vs. 4-fluoro) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Hammett σ values quantify electronic contributions:

-

2,5-Dimethoxyphenyl (σ = -0.27): Strong electron-donating effect accelerates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may deactivate electrophilic aromatic substitution .

-

4-Fluorophenyl (σ = +0.06): Moderate electron-withdrawing effect stabilizes transition states in SNAr reactions (e.g., displacement of chloride at C6) .

Table 2 : Substituent Effects on Reaction Rates

Substituent Reaction Type Rate Increase (%) Reference 2,5-OMe Suzuki coupling 40 4-F SNAr displacement 25

Methodological Challenges and Solutions

Q. What experimental designs mitigate hydrolysis of the thioxo group during prolonged storage?

- Answer :

- Lyophilization : Store as a lyophilized powder under argon (moisture <0.1%) to prevent H2O-mediated degradation .

- Stabilizing Additives : Co-formulate with 1% w/v ascorbic acid to reduce disulfide formation (validated via HPLC purity >98% over 6 months) .

Q. How can reaction scalability be improved without compromising enantiomeric purity?

- Answer :

- Continuous Flow Chemistry : Microreactors (0.5 mm ID) enhance heat/mass transfer, reducing racemization (er >99:1 vs. 95:5 in batch) .

- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce axial chirality during cyclization (85% ee confirmed by chiral HPLC) .

Key Research Gaps Identified

- Structure-Activity Relationship (SAR) : Limited data on the role of the 6-methyl group in target binding (e.g., steric vs. electronic effects) .

- Metabolic Stability : No published studies on CYP450-mediated oxidation of the 2-thioxo moiety, critical for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.